![molecular formula C25H18BrClN4O2 B11973662 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-16-8](/img/structure/B11973662.png)

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

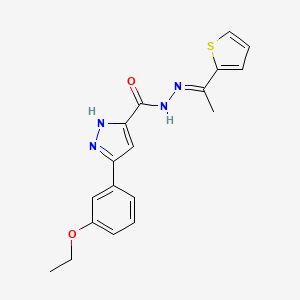

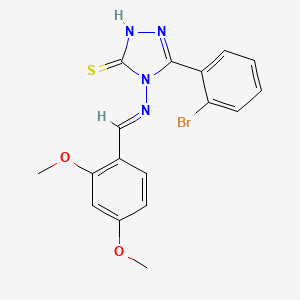

7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina es un complejo compuesto heterocíclico que pertenece a la clase de las triazolo-pirimidinas

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina normalmente implica reacciones de varios pasos. Un método común implica el uso de enaminonitrilos y benzohidrazidas bajo irradiación de microondas. Este método sin catalizador y sin aditivos es ecológico y produce buenos rendimientos . Las condiciones de reacción a menudo incluyen temperaturas alrededor de 140 °C y tiempos de reacción de aproximadamente 3 horas .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar la seguridad, la eficiencia y la rentabilidad a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Estas reacciones a menudo implican el reemplazo de un grupo funcional por otro.

Oxidación y Reducción: Estas reacciones pueden modificar el estado de oxidación del compuesto, alterando potencialmente su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, carbonato de potasio y varios ácidos borónicos . Las condiciones de reacción generalmente implican temperaturas elevadas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, el uso de ácido 4-metoxifenilborónico en una reacción de acoplamiento cruzado puede producir un producto donde el átomo de bromo es reemplazado por un grupo 4-metoxifenilo .

Aplicaciones Científicas De Investigación

7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina tiene varias aplicaciones de investigación científica:

Investigación Biológica: Se utiliza para estudiar los efectos de los compuestos heterocíclicos en varios sistemas biológicos, incluidas sus actividades antimicrobianas y antivirales.

Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina implica su interacción con objetivos moleculares específicos. Estos objetivos a menudo incluyen enzimas y receptores que desempeñan funciones cruciales en las vías de la enfermedad. Por ejemplo, el compuesto puede inhibir enzimas involucradas en la replicación o reparación del ADN, lo que lleva a la muerte de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

1,2,4-Triazolo[1,5-a]piridinas: Estos compuestos comparten un núcleo similar de triazolo-pirimidina y exhiben diversas actividades biológicas, incluida la acción como inhibidores enzimáticos.

Pirazolo[3,4-d]pirimidinas: Estos compuestos también son conocidos por sus propiedades anticancerígenas y son estructuralmente similares a 7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina.

Singularidad

La singularidad de 7-(4-bromofenil)-2-cloro-6-(4-metoxifenil)-7,12-dihidro-6H-cromeno[4,3-d][1,2,4]triazolo[1,5-a]pirimidina radica en su patrón de sustitución específico, que puede dar lugar a actividades biológicas distintas y posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

303094-16-8 |

|---|---|

Fórmula molecular |

C25H18BrClN4O2 |

Peso molecular |

521.8 g/mol |

Nombre IUPAC |

11-(4-bromophenyl)-4-chloro-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

InChI |

InChI=1S/C25H18BrClN4O2/c1-32-18-9-4-15(5-10-18)24-21-22(19-12-17(27)8-11-20(19)33-24)30-25-28-13-29-31(25)23(21)14-2-6-16(26)7-3-14/h2-13,23-24H,1H3,(H,28,29,30) |

Clave InChI |

LHWMWHNKLSMPLK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11973581.png)

![2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11973589.png)

![9-Chloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973592.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973600.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B11973607.png)

![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11973624.png)

![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)

![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)